molecular formula C27H32INO5S B1147684 Tosylethyl-PE2I CAS No. 1391711-43-5

Tosylethyl-PE2I

Cat. No. B1147684
CAS RN: 1391711-43-5
M. Wt: 609.52
InChI Key:
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Description

Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine . It has the CAS number 1391711-43-5 . The compound is hygroscopic .


Molecular Structure Analysis

The molecular structure of Tosylethyl-PE2I is (1R,2S,3S,5S)2-[[4-methylphenyl)sulfonyl]oxy]ethyl ester 8-[(2E)-3-iodo-2-propen-1-yl]-3-(4-methylphenyl)-8-Azabicyclo[3.2.1]octane-2-carboxylic Acid .


Physical And Chemical Properties Analysis

Tosylethyl-PE2I is a hygroscopic compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Bioelectronics Research and Cell Growth

Research in bioelectronics has utilized Tosylethyl-PE2I derivatives, specifically focusing on the interface between biological systems and electronic materials. A study by Wan et al. (2009) explored the growth of cell lines, including normal and malignant cells, on the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) doped with p-toluenesulfonate (Tosylate, Tos). This research highlights the potential of electrical stimuli to control cell growth on a substrate and influence cell morphology (Wan et al., 2009).

Biomedical Electronics and Stretchable Organic Materials

In the realm of biomedical electronics, especially in wearable and biocompatible devices, Tosylethyl-PE2I derivatives have shown significant potential. Boubée de Gramont et al. (2017) developed highly stretchable poly-(3,4-ethylenedioxythiphene) (PEDOT) doped with tosylate (PEDOT:Tos) nanofibers. This advancement indicates the suitability of such materials in creating flexible organic electronic materials adaptable to specific functions (Boubée de Gramont et al., 2017).

Organic Chemistry: Protecting Groups and Esters

Tsutsui et al. (1987) focused on the chemical aspect of Tosylethyl-PE2I derivatives, specifically in the context of protecting groups for carboxyl functions. Their study involved the cleavage of 2-Tosylethyl esters with fluoride ion in non-aqueous media, demonstrating the utility of Tosylethyl derivatives in organic synthesis (Tsutsui et al., 1987).

PEDOT Film Structure and Properties

Aasmundtveit et al. (1999) examined thin films of tosylate-doped poly(3,4-ethylene-dioxy-thiophene) (PEDOT). Their study contributed to understanding the structural properties of PEDOT films, which are essential for their application in various electronic and optoelectronic devices (Aasmundtveit et al., 1999).

Solar-Light Chemical Energy Conversion

Abdelnasser et al. (2019) explored the design of a mixed organic-inorganic system utilizing PEDOT doped with p-toluenesulfonate (tosylate) ions for solar-light chemical energy conversion applications. This study highlights the potential of Tosylethyl-PE2I derivatives in developing efficient photoelectrodes for energy conversion (Abdelnasser et al., 2019).

Thermoelectric Properties

Wang et al. (2014) investigated the thermoelectric (TE) properties of PEDOT–Tos–polyethylene glycol–polypropylene glycol–polyethylene glycol (PEDOT–Tos–PPP) films. The study provides insights into the use of Tosylethyl-PE2I derivatives in enhancing the TE properties of materials, which is crucial for energy harvesting and sensor applications (Wang et al., 2014).

Mechanism of Action

Tosylethyl-PE2I is used for PET examination of the dopamine transporter (DAT) in the human brain . The radiolabeled dopamine transporter ligand, [18F]FE-PE2I, has been shown to be a valuable tool for the study of patients with Parkinson’s disease .

Future Directions

The use of Tosylethyl-PE2I in PET imaging has shown several advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . This suggests that Tosylethyl-PE2I could be a suitable PET radioligand for quantitative regional examination of DAT in humans .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tosylethyl-PE2I involves the reaction of ethyl-PE2I with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.", "Starting Materials": [ "Ethyl-PE2I", "p-toluenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl-PE2I to a solution of tosyl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

1391711-43-5

Product Name

Tosylethyl-PE2I

Molecular Formula

C27H32INO5S

Molecular Weight

609.52

Purity

>95%

synonyms

2-(4-Methylphenylsulfonyl)ethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate

Origin of Product

United States

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